盐酸乐卡地平
描述
氯化勒卡地平是一种属于二氢吡啶类的钙通道阻滞剂。它主要用作降压药来控制高血压。 通过放松和扩张血管,它使血液更自由地循环,从而降低血压,减轻心脏的负荷 .
科学研究应用
氯化勒卡地平具有广泛的科学研究应用:
化学: 研究其独特的化学性质和潜在的修饰以增强其功效。
生物学: 研究重点是其对细胞钙通道的影响及其在细胞信号通路中的作用。
医学: 它广泛用于临床研究,以评估其在控制高血压和相关心血管疾病中的疗效。
作用机制
氯化勒卡地平通过抑制细胞外钙离子跨越心肌和血管平滑肌细胞膜的流入来发挥作用。这种抑制是通过钙通道的变形、离子控制门控机制的干扰和肌浆网中钙离子释放的破坏来实现的。 由此导致的细胞内钙离子水平降低导致冠状动脉和全身动脉扩张,心肌组织氧气供应增加,外周总阻力降低,全身血压降低 .
生化分析
Biochemical Properties
Lercanidipine hydrochloride inhibits the influx of extracellular calcium across the myocardial and vascular smooth muscle cell membranes . This inhibition is possibly achieved by deforming the channel, inhibiting ion-control gating mechanisms, and/or interfering with the release of calcium from the sarcoplasmic reticulum . The decrease in intracellular calcium inhibits the contractile processes of the myocardial smooth muscle cells .
Cellular Effects
Lercanidipine hydrochloride has a direct relaxant effect on vascular smooth muscle, thus lowering total peripheral resistance . This results in dilation of the coronary and systemic arteries, increased oxygen delivery to the myocardial tissue, decreased total peripheral resistance, decreased systemic blood pressure, and decreased afterload .
Molecular Mechanism
The molecular mechanism of action of lercanidipine hydrochloride involves the inhibition of the influx of extracellular calcium across the myocardial and vascular smooth muscle cell membranes . This is achieved by deforming the channel, inhibiting ion-control gating mechanisms, and/or interfering with the release of calcium from the sarcoplasmic reticulum . The decrease in intracellular calcium inhibits the contractile processes of the myocardial smooth muscle cells .
Temporal Effects in Laboratory Settings
Lercanidipine hydrochloride exhibits a slower onset and longer duration of action than other calcium channel antagonists . This is due to its high lipophilicity, which allows it to be stored in the hydrophobic component of the cell and gradually released .
Dosage Effects in Animal Models
In animal models, lercanidipine hydrochloride has demonstrated anti-inflammatory effects
Metabolic Pathways
Lercanidipine hydrochloride is metabolized mainly by the liver enzyme CYP3A4 . This metabolic pathway could be inhibited by certain substances, such as grapefruit, leading to increased serum levels of lercanidipine hydrochloride and a potential increase in the risk of hypotension .
Transport and Distribution
Due to its high lipophilicity, lercanidipine hydrochloride can easily penetrate and persist in the smooth muscle cell membranes . This allows it to be gradually released to reach the L-type calcium channels in the cell membranes .
Subcellular Localization
The subcellular localization of lercanidipine hydrochloride is primarily within the smooth muscle cell membranes due to its lipophilic nature . It targets the L-type calcium channels in these membranes, inhibiting the influx of extracellular calcium .
准备方法
氯化勒卡地平的合成涉及几个关键步骤:
酯化: 二酮和 3-羟基丙腈在碱的存在下进行酯化,生成丙腈乙酰乙酸酯。
缩合和环化: 丙腈乙酰乙酸酯、3-硝基苯甲醛和 3-酰胺基甲基巴豆酸酯进行缩合和环化,然后进行一步水解酸化,得到勒卡地平母核。
化学反应分析
氯化勒卡地平会发生各种化学反应:
氧化: 它可以在特定条件下被氧化,导致形成不同的氧化产物。
还原: 还原反应可以改变其结构,可能改变其药理特性。
相似化合物的比较
氯化勒卡地平与其他钙通道阻滞剂如氨氯地平、硝苯地平和非洛地平进行比较。虽然所有这些化合物都具有相似的作用机制,但氯化勒卡地平以其高膜渗透性和长效作用而著称。 与老一代二氢吡啶类药物相比,它也具有较低的副作用发生率 .
类似化合物
- 氨氯地平
- 硝苯地平
- 非洛地平
- 伊斯拉地平
属性
IUPAC Name |
5-O-[1-[3,3-diphenylpropyl(methyl)amino]-2-methylpropan-2-yl] 3-O-methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H41N3O6.ClH/c1-24-31(34(40)44-6)33(28-18-13-19-29(22-28)39(42)43)32(25(2)37-24)35(41)45-36(3,4)23-38(5)21-20-30(26-14-9-7-10-15-26)27-16-11-8-12-17-27;/h7-19,22,30,33,37H,20-21,23H2,1-6H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMFYOYKPJLRMJI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OC(C)(C)CN(C)CCC(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC(=CC=C4)[N+](=O)[O-])C(=O)OC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H42ClN3O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
100427-26-7 (Parent) | |
Record name | Lercanidipine hydrochloride [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132866116 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID3046665 | |
Record name | Lercanidipine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3046665 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
648.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
132866-11-6, 100427-27-8 | |
Record name | Lercanidipine hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=132866-11-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Lercanidipine hydrochloride [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132866116 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Lercanidipine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3046665 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,5-Pyridinedicarboxylic acid, 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-, 3-[2-[(3,3-diphenylpropyl)methylamino]-1,1-dimethylethyl] 5-methyl ester, hydrochloride (1:1) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.111.570 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylic acid 2-[(3,3-diphenylpropyl)methylamino]-1,1-dimethylethyl methyl ester hydrochloride hemyhidrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | LERCANIDIPINE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OA8TFX68PE | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Lercanidipine Hydrochloride is a dihydropyridine calcium channel blocker that selectively inhibits the influx of calcium ions into vascular smooth muscle cells. [, , , , ] This inhibition leads to vasodilation, reducing total peripheral resistance and consequently lowering blood pressure. []
A: The molecular formula of Lercanidipine Hydrochloride is C36H41N3O6HCl, and its molecular weight is 648 g/mol. []
A: Researchers frequently employ spectroscopic techniques such as Fourier Transform Infrared Spectroscopy (FTIR), Differential Scanning Calorimetry (DSC), and Powder X-ray diffraction (PXRD) to characterize Lercanidipine Hydrochloride. [] These techniques provide insights into its structural properties, thermal behavior, and potential interactions with excipients in formulations.
A: Studies have identified multiple polymorphic forms of Lercanidipine Hydrochloride. [, , ] Polymorph V, characterized by specific X-ray diffraction patterns and a distinct DSC thermogram, is considered a stable form. [] The choice of polymorphic form during formulation development can significantly influence the drug's stability and bioavailability.
A: Employing appropriate packaging, optimizing storage conditions (temperature and humidity), and incorporating suitable excipients can enhance the stability of Lercanidipine Hydrochloride formulations. [, ]
A: Lercanidipine Hydrochloride exhibits poor aqueous solubility (0.000165 mg/mL), leading to dissolution-rate-limited absorption and potentially variable bioavailability. [] This poses challenges in achieving consistent therapeutic outcomes.
A: Various techniques, including solid dispersions with hydrophilic polymers like Polyethylene Glycol-6000 [], the liquisolid technique [], and the development of nanocrystals [], have shown promise in enhancing the dissolution rate and solubility of Lercanidipine Hydrochloride. [, , ] These approaches aim to increase the drug's surface area and improve its wettability, thereby facilitating faster dissolution in biological fluids.
A: To overcome the limitations posed by its extensive first-pass metabolism, researchers have explored alternative delivery routes and formulation strategies. [, ] These include developing fast-dissolving tablets [, ], buccal mucoadhesive tablets [], transdermal patches [, ], and Solid Self Emulsifying Drug Delivery Systems (SEDDS). []
A: Formulating Lercanidipine Hydrochloride as orally disintegrating tablets or films aims to improve patient compliance and potentially enhance its bioavailability by allowing absorption through the buccal mucosa, bypassing the first-pass metabolism in the liver. [, , ]
A: High-Performance Liquid Chromatography (HPLC) coupled with UV detection is a widely used technique for the accurate and sensitive quantification of Lercanidipine Hydrochloride in pharmaceutical formulations and biological samples. [, , , ] Other methods include Thin Layer Chromatography (TLC) with densitometric detection [] and UV-spectrophotometric methods. [, , ]
A: Analytical methods for Lercanidipine Hydrochloride undergo rigorous validation procedures following ICH (International Conference on Harmonisation of Technical Requirements for Registration of Pharmaceuticals for Human Use) guidelines. [, , ] This validation process includes assessing parameters such as linearity, accuracy, precision, specificity, robustness, and stability to ensure the method's suitability for its intended purpose.
A: Lercanidipine Hydrochloride exhibits low oral bioavailability (approximately 10%) due to extensive first-pass metabolism. [, , ]
A: Studies in rabbits have shown that Lercanidipine Hydrochloride fast-disintegrating tablets exhibit a faster absorption rate and a shorter time to reach maximum plasma concentration (tmax) compared to conventional tablets. []
A: Researchers have utilized Apo E gene knockout hypertensive mice with atherosclerosis as a preclinical model to study the effects of Lercanidipine Hydrochloride on elastic lamina degradation and collagen synthesis in aortic arteries. [] These studies provide insights into the drug's potential beneficial effects on cardiovascular remodeling associated with hypertension.
A: Yes, clinical trials have been conducted to compare the efficacy and safety of Lercanidipine Hydrochloride with other antihypertensive drugs like Felodipine sustained-release in patients with mild-to-moderate hypertension. [, ] These trials provide valuable data on the drug's comparative effectiveness in a clinical setting.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。